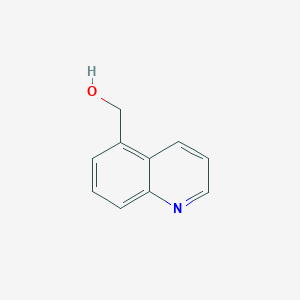

キノリン-5-イルメタノール

概要

説明

Synthesis Analysis

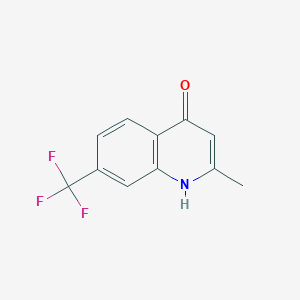

The synthesis of quinoline derivatives can be complex and diverse. Paper describes the synthesis of ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives. These compounds were synthesized for the first time and involved the use of tetrazolo[1,5-a]quinoline derivatives. The synthesis process was elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, 31P NMR, and mass spectral data.

In paper , a green and efficient synthesis method for 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives is presented. This synthesis was achieved through a one-pot condensation process involving 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile, catalyzed by ammonium acetate in ethanol. The method is noted for its simplicity, mild reaction conditions, short reaction time, and minimal environmental impact.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure combining benzene and pyridine rings. The derivatives mentioned in the papers have additional functional groups attached to the quinoline core, which are responsible for their biological activity and chemical properties. The structure of these derivatives was confirmed using various spectroscopic techniques as mentioned in paper .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are typically condensation reactions, as seen in paper . These reactions often require catalysts, such as ammonium acetate, to proceed efficiently. The presence of functional groups like cyano and ethoxyphosphono groups in the derivatives indicates that these compounds can undergo further chemical reactions, potentially leading to a wide range of biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of quinolin-5-ylmethanol specifically are not detailed in the provided papers, the properties of quinoline derivatives in general can be inferred. These compounds often exhibit significant antibacterial and antifungal activity, as demonstrated by the in vitro antimicrobial activities investigated in paper . The presence of various substituents on the quinoline core can influence the solubility, stability, and reactivity of these compounds, which in turn affects their biological efficacy.

Relevant Case Studies

The papers provided do not detail specific case studies; however, the antimicrobial activities of the synthesized quinoline derivatives were investigated against various microorganisms. In paper , the derivatives showed significant antibacterial and antifungal activity against organisms such as Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. These findings suggest potential applications of quinoline derivatives in the development of new antimicrobial agents.

科学的研究の応用

医薬品化学

キノリンモチーフは、キノリン-5-イルメタノールを含むいくつかの薬理学的に活性な複素環式化合物において重要である . それらは医薬品化学においてさまざまな用途があります . キノリンは、ベンゾ[b]ピリジンまたは1-アザナフタレンという系統的なIUPAC名を持つ窒素系複素環式芳香族化合物です . それは求核置換反応や求電子置換反応を起こすため、ベンゼン環やピリジン環系と類似した化学反応性を示します .

創薬

キノリンは、ベンゼンがN-複素環式ピリジンと融合したもので、その広範囲な生物活性のために、創薬においてコアテンプレートとして注目を集めています . これは、医薬品化学研究やその他の人間の努力の貴重な分野におけるその莫大な利点によるものです .

抗マラリア特性

キノリンコアテンプレートを含む化合物は、抗マラリアを含む広範囲の治療特性を示しています . キノリンは、クロロキン、ピリメタミン、メフロキンなどの多くの抗マラリア薬の合成に使用されるリード構造です .

抗腫瘍特性

キノリンとその誘導体は、抗がん剤を含む幅広い生物学的応答のために、創薬プログラムにおいて特権的な構造と考えられています .

抗菌特性

作用機序

Target of Action

Quinolin-5-ylmethanol, like other quinoline derivatives, primarily targets bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial action .

Mode of Action

Quinolin-5-ylmethanol interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal functioning of the bacterial enzymes, leading to cell death . The exact mode of interaction between Quinolin-5-ylmethanol and its targets is still under investigation.

Biochemical Pathways

Quinolin-5-ylmethanol affects the DNA replication pathway in bacteria. By targeting and inhibiting DNA gyrase and DNA topoisomerase IV, it prevents the unwinding and supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death .

Pharmacokinetics

Like other quinoline derivatives, it is expected to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys . These properties can impact the bioavailability of Quinolin-5-ylmethanol, determining how much of the drug reaches the site of action.

Result of Action

The primary result of Quinolin-5-ylmethanol’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, it causes bacterial cell death, thereby helping to clear bacterial infections

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinolin-5-ylmethanol. Factors such as pH, temperature, and presence of other substances can affect the drug’s stability and activity . Additionally, the presence of resistant bacterial strains can impact the efficacy of Quinolin-5-ylmethanol .

Safety and Hazards

特性

IUPAC Name |

quinolin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMQVSVRVORAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356393 | |

| Record name | Quinolin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16178-42-0 | |

| Record name | Quinolin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

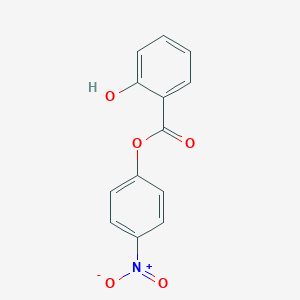

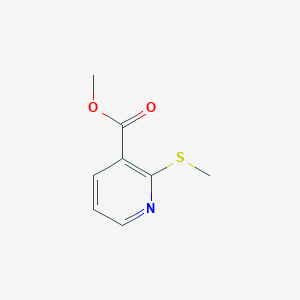

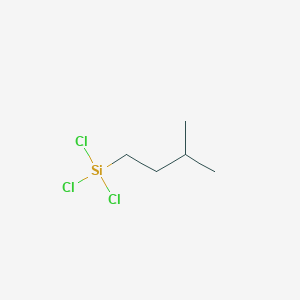

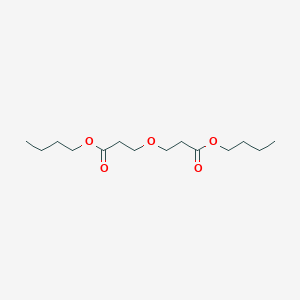

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

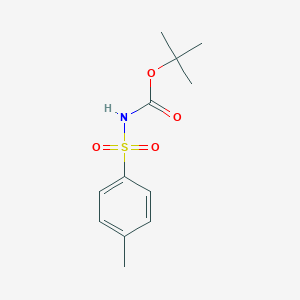

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)